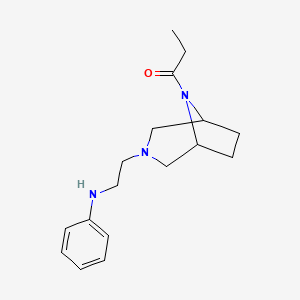
3-(2-(Phenylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with nitrogen atoms This compound is part of the diazabicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and ring-closing metathesis . These reactions often require specific catalysts and conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Aplicaciones Científicas De Investigación
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the diazabicyclo[3.2.1]octane family with similar structural features.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids.
Uniqueness
3-(2-Anilinoethyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific functional groups and the presence of an anilinoethyl moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63978-10-9 |
|---|---|
Fórmula molecular |
C17H25N3O |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-[3-(2-anilinoethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C17H25N3O/c1-2-17(21)20-15-8-9-16(20)13-19(12-15)11-10-18-14-6-4-3-5-7-14/h3-7,15-16,18H,2,8-13H2,1H3 |
Clave InChI |
ZGJOXLCSIYUFJN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCC1CN(C2)CCNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















